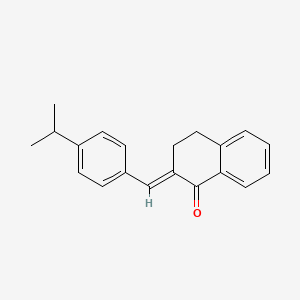

2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one

Description

2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of benzylidene derivatives This compound is characterized by the presence of an isopropyl group attached to a benzylidene moiety, which is further connected to a dihydronaphthalenone structure

Properties

CAS No. |

109399-50-0 |

|---|---|

Molecular Formula |

C20H20O |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

(2E)-2-[(4-propan-2-ylphenyl)methylidene]-3,4-dihydronaphthalen-1-one |

InChI |

InChI=1S/C20H20O/c1-14(2)16-9-7-15(8-10-16)13-18-12-11-17-5-3-4-6-19(17)20(18)21/h3-10,13-14H,11-12H2,1-2H3/b18-13+ |

InChI Key |

ROZPBKIAQVTJRJ-QGOAFFKASA-N |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C2CCC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one typically involves the condensation of 4-isopropylbenzaldehyde with 3,4-dihydronaphthalen-1(2H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of halogenated or aminated products.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one exhibit significant anticancer properties. For example, research has shown that certain modifications of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study:

In vitro studies demonstrated that compounds derived from 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one effectively inhibited the growth of breast cancer cell lines, suggesting potential for development into therapeutic agents against various cancers .

Antimicrobial Activity

The compound also displays antimicrobial properties. Research has indicated that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development.

Case Study:

A study focused on the synthesis of novel derivatives based on 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one revealed enhanced activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound in antibiotic research .

Organic Photovoltaics

Due to its conjugated structure, 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one has been investigated for use in organic photovoltaic devices. Its ability to absorb light and facilitate charge transfer makes it suitable for incorporation into organic solar cells.

Research Findings:

Studies have shown that incorporating this compound into polymer blends can enhance the efficiency of solar cells by improving light absorption and charge mobility .

Chemical Intermediate

In synthetic organic chemistry, 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one serves as an important intermediate for the synthesis of various complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.

Application Example:

The compound has been utilized in the synthesis of more complex heterocyclic compounds through reactions such as nucleophilic substitutions and cycloadditions . This versatility is crucial for developing new pharmaceuticals and agrochemicals.

Summary of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial agents | Significant inhibition of cancer cell proliferation; effective against bacterial strains |

| Material Science | Organic photovoltaics | Enhanced efficiency in solar cells |

| Chemical Synthesis | Intermediate for complex organic compounds | Versatile building block for pharmaceuticals |

Mechanism of Action

The mechanism of action of 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

- 2-(4-Isopropylbenzylidene)succinic acid

- 2-(4-Isopropylbenzylidene)hydrazinecarboxamide

Comparison: 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one is unique due to its dihydronaphthalenone core, which imparts distinct chemical and physical properties compared to other benzylidene derivatives. Its structural features enable specific reactivity and applications that may not be achievable with similar compounds.

Biological Activity

The compound 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one , a derivative of 3,4-dihydronaphthalen-1(2H)-one, has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one can be represented as follows:

The synthesis typically involves a Claisen-Schmidt condensation reaction between 4-isopropylbenzaldehyde and 3,4-dihydronaphthalen-1(2H)-one in an alkaline medium. The reaction conditions are crucial for achieving the desired product configuration, specifically the E configuration of the exocyclic double bond .

Antitumor Activity

Recent studies have demonstrated that derivatives of 3,4-dihydronaphthalen-1(2H)-one exhibit significant antitumor properties. For instance:

- Compound 22b , a related structure, showed potent nanomolar activity against various human cancer cell lines (IC50 = 1 nM) and inhibited tubulin polymerization (IC50 = 3.93 μM). This compound also induced G2/M phase cell cycle arrest and effectively suppressed tumor growth in xenograft models .

- The structural similarities suggest that 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one may exhibit comparable antitumor activity due to its ability to interact with tubulin and disrupt microtubule dynamics.

Anti-inflammatory Effects

In addition to its antitumor potential, compounds in this class have been investigated for their anti-inflammatory effects. The mechanism of action often involves modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines.

- For example, studies on related compounds have shown their efficacy in reducing inflammation markers in vitro and in vivo, suggesting that 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one could similarly modulate inflammatory responses .

Study 1: In Vitro Evaluation

A study focusing on the biological evaluation of various dihydronaphthalenone derivatives found that certain modifications significantly enhanced their cytotoxicity against cancer cell lines. The results indicated that the introduction of isopropyl groups could improve solubility and bioavailability, enhancing overall efficacy .

Study 2: In Vivo Assessment

In vivo assessments using xenograft models demonstrated that compounds structurally related to 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one could inhibit tumor growth significantly while exhibiting lower toxicity compared to standard chemotherapeutics. This suggests a favorable therapeutic index for these compounds .

Q & A

Q. What is the standard synthetic route for preparing 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one, and how are reaction conditions optimized?

The compound is synthesized via the Claisen-Schmidt condensation between 3,4-dihydronaphthalen-1(2H)-one (tetralone) and 4-isopropylbenzaldehyde under alkaline conditions. Typical protocols involve dissolving the reactants in methanol, adding a 25% NaOH solution dropwise, and stirring at room temperature (~298 K) for 4–6 hours . Reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the product is purified using silica gel column chromatography with solvents like petroleum ether/ethyl acetate mixtures. Optimizing molar ratios (e.g., 1:1.5 tetralone:aldehyde) and alkali concentration ensures high yields and purity .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key parameters include bond lengths (e.g., C=C double bond ~1.34–1.35 Å), dihedral angles between aromatic rings (~50–60°), and puckering amplitudes of the cyclohexanone ring (e.g., Q = 0.47 Å for screw-boat conformations) . SHELXL is used for refinement, with R-factors (e.g., R1 < 0.05) and hydrogen-bonding interactions (C–H⋯π, ~3.5 Å) validating the model . Spectroscopic methods like ¹H/¹³C NMR and FT-IR corroborate functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How do substituents on the benzylidene moiety influence crystallographic parameters and intermolecular interactions?

Substituents like chloro , methoxy , or bromo groups significantly alter crystal packing. For example:

- 4-Chloro derivatives exhibit C–H⋯π interactions forming inversion dimers, with dihedral angles of ~52° between aromatic planes .

- Methoxy groups introduce steric effects, reducing coplanarity (dihedral angles ~59.7°) and favoring weak hydrogen bonds (C–H⋯O) along crystallographic axes .

- Bulkier groups (e.g., isopropyl) may increase unit cell volumes (e.g., V > 1350 ų) and alter space group symmetry (e.g., P21/c vs. P2₁) . Computational tools like Hirshfeld surface analysis quantify intermolecular contacts .

Q. What challenges arise during crystal structure refinement, particularly with twinning or disorder?

Twinning is common in monoclinic systems (e.g., β ≈ 93–94°), detected via intensity statistics or abnormal R-factors. While SHELXL can model twinning (e.g., BASF parameter), minor twin components (<4:1 ratio) are often ignored if refinement converges without distortion . Disorder in flexible groups (e.g., isopropyl) is resolved using PART commands in SHELXL, with isotropic displacement parameters (Uₑq) constrained for stability . For high Z′ structures, Density Functional Theory (DFT) -optimized geometries validate molecular conformations .

Q. How can structural data inform structure-activity relationships (SAR) for bioactivity studies?

The E-configuration of the benzylidene moiety (confirmed via C7–C11 torsion angle ~180°) is critical for bioactivity. Derivatives with electron-withdrawing groups (e.g., -Br, -CF₃) show enhanced cytotoxicity (IC₅₀ < 10 μM) by disrupting kinase or NF-κB pathways . Molecular docking studies reveal that dihedral angles >50° improve ligand-receptor complementarity, while bulky substituents (e.g., isopropyl) may enhance lipophilicity (logP > 3) and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.